Tyk2-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

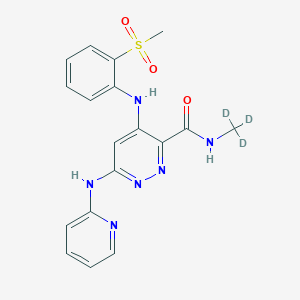

4-(2-methylsulfonylanilino)-6-(pyridin-2-ylamino)-N-(trideuteriomethyl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O3S/c1-19-18(25)17-13(21-12-7-3-4-8-14(12)28(2,26)27)11-16(23-24-17)22-15-9-5-6-10-20-15/h3-11H,1-2H3,(H,19,25)(H2,20,21,22,23)/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHISBZXQSKCLH-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN=C(C=C1NC2=CC=CC=C2S(=O)(=O)C)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC=C2S(=O)(=O)C)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Allosteric Inhibition of a Key Immune Regulator: A Technical Guide to the Mechanism of Action of Tyk2-IN-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Tyk2-IN-7, a potent and selective allosteric inhibitor of Tyrosine Kinase 2 (Tyk2). Tyk2, a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in a spectrum of immune-mediated inflammatory diseases.[1][2][3] Understanding the precise mechanism by which compounds like this compound modulate this key enzyme is paramount for the continued development of targeted therapies. This document details the molecular interactions, inhibitory profile, and relevant experimental methodologies used to characterize this inhibitor.

Core Mechanism of Action: A Paradigm of Allosteric Inhibition

Tyk2, like other JAK family members (JAK1, JAK2, and JAK3), possesses a unique structural architecture comprising a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2).[4][5][6] While traditional JAK inhibitors compete with ATP at the highly conserved active site within the JH1 domain, this often leads to a lack of selectivity and off-target effects.[5][7]

This compound represents a distinct class of inhibitors that achieve high selectivity by targeting the pseudokinase (JH2) domain.[4][8] This domain, once thought to be catalytically inert, is now understood to play a crucial allosteric regulatory role over the JH1 domain.[4][5] this compound binds to the JH2 domain, locking the enzyme in an inactive conformation. This allosteric mechanism prevents the conformational changes required for the JH1 kinase domain to become active, thereby inhibiting downstream signaling without directly competing with ATP in the active site.[4] This novel approach provides a highly selective alternative to conventional orthosteric Tyk2 inhibitors.[8]

Quantitative Inhibitory Profile

The potency and selectivity of this compound have been quantified through various biochemical assays. The following table summarizes the key inhibitory constants for its interaction with the Tyk2 JH2 domain.

| Target Domain | Assay Type | Parameter | Value (µM) |

| Tyk2 JH2 | Biochemical | IC₅₀ | 0.00053 |

| Tyk2 JH2 | Biochemical | Kᵢ.app | 0.00007 |

| Data sourced from MedchemExpress.[8] |

The Tyk2-Mediated Signaling Pathway

Tyk2 is an essential intracellular kinase that relays signals for a specific set of pro-inflammatory and immunomodulatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[2][6][7] Upon cytokine binding to their cognate receptors on the cell surface, Tyk2, in partnership with another JAK family member (e.g., JAK1 or JAK2), becomes activated through trans-phosphorylation. The activated JAKs then phosphorylate the intracellular tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression, driving immune cell differentiation and activation.[3][7][9] this compound, by locking Tyk2 in an inactive state, effectively blocks this entire cascade at its origin.

Caption: Tyk2-mediated JAK-STAT signaling pathway and its inhibition by this compound.

Experimental Protocols

The characterization of Tyk2 inhibitors like this compound relies on a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Assay: JH2 Domain Binding via Fluorescence Polarization

This assay directly measures the binding affinity of an inhibitor to the isolated Tyk2 JH2 pseudokinase domain by quantifying the displacement of a fluorescently labeled probe.

Principle: A small, fluorescently labeled molecule (probe) that binds to the JH2 domain tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When bound to the much larger JH2 protein, its tumbling is restricted, leading to a high FP signal. An unlabeled inhibitor competing for the same binding site will displace the probe, causing a decrease in the FP signal proportional to its binding affinity.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

Tyk2 JH2 Domain: Use purified, recombinant human Tyk2 JH2 domain.

-

Fluorescent Probe: Use a validated fluorescently labeled small molecule tracer known to bind the Tyk2 JH2 domain.[5]

-

Test Compound: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in Assay Buffer.

-

-

Assay Procedure:

-

Dispense the fluorescent probe at a fixed concentration into all wells of a low-volume, black 384-well microplate.[5]

-

Add the serially diluted this compound or DMSO vehicle control to the appropriate wells.

-

Initiate the binding reaction by adding the Tyk2 JH2 protein to all wells (except for 'no protein' controls).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence polarization on a microplate reader equipped with appropriate excitation and emission filters.

-

-

Data Analysis:

-

The FP signal is plotted against the logarithm of the inhibitor concentration.

-

The resulting sigmoidal dose-response curve is fitted to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of this compound required to displace 50% of the bound probe.

-

Caption: Experimental workflow for a Fluorescence Polarization (FP) binding assay.

Cellular Assay: Inhibition of Cytokine-Induced STAT Phosphorylation

This assay determines the functional consequence of Tyk2 inhibition within a cellular context by measuring the phosphorylation of downstream STAT proteins following cytokine stimulation.

Principle: In responsive cell lines or primary cells, stimulating with a Tyk2-dependent cytokine (e.g., IL-23, IFN-α) induces the phosphorylation of a specific STAT protein (e.g., STAT3, STAT1). Pre-treatment with this compound will inhibit Tyk2 kinase activity, leading to a dose-dependent reduction in STAT phosphorylation, which can be quantified by methods such as Western blot or flow cytometry.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant human cell line (e.g., NK-92, HaCaT) or primary immune cells in appropriate media.

-

Seed cells and allow them to adhere or stabilize overnight.

-

Pre-incubate the cells with a serial dilution of this compound or DMSO vehicle for a specified time (e.g., 1-2 hours).

-

-

Cytokine Stimulation:

-

Cell Lysis and Protein Quantification (for Western Blot):

-

Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Western Blot Analysis:

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody specific for the phosphorylated form of the target STAT (e.g., anti-phospho-STAT3).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane for total STAT and a loading control (e.g., β-actin) to ensure equal loading.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the phospho-STAT signal to the total STAT signal.

-

Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.

-

Caption: Workflow for a cellular phospho-STAT Western blot assay.

Conclusion

This compound exemplifies a modern approach to kinase inhibitor design, achieving remarkable selectivity through an allosteric mechanism of action. By binding to the regulatory JH2 pseudokinase domain, it stabilizes an inactive conformation of Tyk2, thereby preventing the downstream signaling of key cytokines involved in autoimmune and inflammatory disorders. The methodologies described herein provide a robust framework for characterizing the potency and cellular efficacy of such inhibitors, guiding the development of the next generation of targeted immunomodulatory therapies.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]

- 3. bms.com [bms.com]

- 4. biorxiv.org [biorxiv.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 7. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

Tyk2-IN-7: A Deep Dive into a Selective Allosteric TYK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tyk2-IN-7, a potent and selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2). By targeting the pseudokinase (JH2) domain, this compound represents a promising therapeutic strategy for a range of autoimmune and inflammatory disorders. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and workflows.

Introduction to TYK2 and the Rationale for Selective Inhibition

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3. These enzymes are critical components of intracellular signaling cascades initiated by cytokines and interferons, playing a pivotal role in the immune system. TYK2 is essential for the signaling of key pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). Dysregulation of these cytokine pathways is implicated in the pathophysiology of numerous autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.

Targeting the catalytically active (JH1) domain of JAKs has been a successful therapeutic approach; however, the high degree of structural homology in the ATP-binding site across the JAK family presents a significant challenge in developing isoform-selective inhibitors. This lack of selectivity can lead to off-target effects and associated adverse events.

This compound circumvents this challenge by employing an allosteric mechanism of inhibition. It selectively binds to the pseudokinase (JH2) domain, a regulatory domain that is structurally distinct among the JAK family members. This unique mechanism allows for high selectivity for TYK2, offering the potential for a more favorable safety profile compared to traditional pan-JAK or less selective JAK inhibitors.

Mechanism of Action: Allosteric Inhibition of TYK2

This compound functions as an allosteric inhibitor by binding to the JH2 pseudokinase domain of TYK2. The JH2 domain, while catalytically inactive, plays a crucial autoinhibitory role by interacting with the catalytically active JH1 domain. By binding to the JH2 domain, this compound stabilizes this autoinhibitory conformation, preventing the conformational changes required for the activation of the JH1 kinase domain. This allosteric modulation effectively blocks the downstream signaling cascade initiated by TYK2-dependent cytokines.

Data Presentation

The following tables summarize the available quantitative data for this compound and related selective TYK2 JH2 inhibitors.

Table 1: Binding Affinity of this compound for the TYK2 JH2 Domain

| Compound | Parameter | Value (µM) | Reference |

| This compound | IC50 | 0.00053 | [1] |

| This compound | Ki.app | 0.00007 | [1] |

Table 2: Selectivity Profile of Representative TYK2 JH2 Inhibitors

Note: Specific quantitative selectivity data for this compound against other JAK family members is not publicly available. The following data for a closely related and well-characterized TYK2 JH2 inhibitor, Deucravacitinib, is provided to illustrate the high selectivity typical of this class of compounds.

| Compound | Target | IC50 (nM) | Selectivity vs. TYK2 JH2 | Reference |

| Deucravacitinib | TYK2 JH2 | 0.2 | - | [2] |

| Deucravacitinib | JAK1 JH1 | >10,000 | >50,000-fold | [2] |

| Deucravacitinib | JAK2 JH1 | >10,000 | >50,000-fold | [2] |

| Deucravacitinib | JAK3 JH1 | >10,000 | >50,000-fold | [2] |

| Deucravacitinib | TYK2 JH1 | >10,000 | >50,000-fold |

Another related compound, SHR9332, has shown Kd values of >20,000 nM, 2,000 nM, and 4,500 nM against the JH1 domains of JAK1, JAK2, and JAK3, respectively. It also displayed Kd values of 1.8 nM and 220 nM against the JH2 domains of JAK1 and JAK2, respectively, demonstrating high selectivity for TYK2 JH2.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Biochemical Assay: TYK2 JH2 Binding Assay (Fluorescence Polarization)

This assay is designed to measure the binding of an inhibitor to the TYK2 JH2 domain by competing with a fluorescently labeled probe.

Materials:

-

Recombinant human TYK2 JH2 protein

-

Fluorescently labeled TYK2 JH2 probe

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

This compound or other test compounds

-

384-well, low-volume, black plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

-

In a 384-well plate, add the diluted this compound.

-

Add the fluorescently labeled TYK2 JH2 probe to each well at a fixed final concentration.

-

Initiate the binding reaction by adding the recombinant TYK2 JH2 protein to each well.

-

Include control wells:

-

No inhibitor control: Contains all components except the test compound.

-

No protein control: Contains all components except the TYK2 JH2 protein.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay: IL-12-induced IFN-γ Production in Human Whole Blood

This assay measures the ability of this compound to inhibit the production of IFN-γ in response to IL-12 stimulation in a physiologically relevant matrix.

Materials:

-

Freshly collected human whole blood from healthy donors (anticoagulated with heparin)

-

Recombinant human IL-12

-

This compound or other test compounds

-

RPMI 1640 medium

-

96-well cell culture plates

-

IFN-γ ELISA kit

-

CO2 incubator

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in RPMI 1640 medium.

-

In a 96-well plate, add the diluted this compound.

-

Add human whole blood to each well.

-

Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

-

Stimulate the blood by adding recombinant human IL-12 to each well (except for the unstimulated control wells).

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate to pellet the blood cells.

-

Collect the plasma supernatant from each well.

-

Measure the concentration of IFN-γ in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of inhibition of IFN-γ production against the logarithm of the inhibitor concentration.

In Vivo Model: T-cell Transfer Model of Colitis

This mouse model is used to evaluate the efficacy of this compound in a T-cell-driven model of inflammatory bowel disease.

Animals:

-

Immunodeficient mice (e.g., RAG1-/-)

-

Congenic wild-type mice (as a source of T cells)

Procedure:

-

Isolate CD4+ T cells from the spleens of wild-type mice.

-

Purify the naïve T cell population (CD4+CD45RBhigh) using cell sorting.

-

Inject the purified naïve T cells intraperitoneally into the immunodeficient recipient mice.

-

Monitor the mice for signs of colitis, such as weight loss, diarrhea, and hunched posture, typically developing over 3-8 weeks.

-

Once colitis is established, randomize the mice into treatment groups.

-

Administer this compound or vehicle control orally on a daily basis for a defined treatment period (e.g., 3-4 weeks).

-

Continue to monitor body weight and clinical signs of disease throughout the treatment period.

-

At the end of the study, sacrifice the mice and collect the colons.

-

Assess disease severity by measuring colon length and weight, and by histological analysis of colon tissue sections for inflammation, ulceration, and epithelial hyperplasia.

-

Isolate lamina propria lymphocytes from the colon to analyze T cell populations and cytokine production by flow cytometry.

Signaling Pathways

TYK2 is a key mediator of signaling for several important cytokine families. The following diagrams illustrate the canonical signaling pathways modulated by this compound.

IL-12 and IL-23 Signaling Pathway

IL-12 and IL-23 are heterodimeric cytokines crucial for the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells, respectively. Both cytokines utilize TYK2 in their signaling cascades.

Type I Interferon Signaling Pathway

Type I IFNs (e.g., IFN-α and IFN-β) are critical for antiviral immunity but are also implicated in the pathogenesis of autoimmune diseases like systemic lupus erythematosus. Their signaling is dependent on the TYK2/JAK1 heterodimer.

Conclusion

This compound is a highly potent and selective allosteric inhibitor of TYK2 that targets the JH2 pseudokinase domain. This mechanism of action provides a significant advantage in terms of selectivity over other JAK family members. By effectively blocking the signaling of key pro-inflammatory cytokines such as IL-12, IL-23, and Type I IFNs, this compound holds considerable promise as a therapeutic agent for a variety of autoimmune and inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for further research and development of this and other selective TYK2 inhibitors.

References

The Discovery and Synthesis of Tyk2-IN-7: A Technical Guide to a Selective Allosteric Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of Tyk2-IN-7, a potent and selective allosteric inhibitor of Tyrosine Kinase 2 (Tyk2). Tyk2 is a member of the Janus kinase (JAK) family and a critical mediator of cytokine signaling pathways implicated in various autoimmune and inflammatory diseases.[1][2][3] This document details the scientific rationale for targeting Tyk2, the synthetic chemistry, experimental protocols for biological evaluation, and the key signaling pathways involved.

Introduction: The Rationale for Selective Tyk2 Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyk2, plays a pivotal role in signal transduction for numerous cytokines and growth factors.[1][4] These signaling pathways are integral to immune cell development, activation, and function. Dysregulation of JAK-STAT signaling is a hallmark of many autoimmune and inflammatory disorders, making JAKs attractive therapeutic targets.[1][2]

While several pan-JAK inhibitors have been developed, their lack of selectivity can lead to off-target effects and associated toxicities.[2][3] Tyk2 is primarily involved in the signaling of key cytokines such as Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFNs).[5] These cytokines are central to the pathogenesis of diseases like psoriasis, inflammatory bowel disease, and lupus.[4][6] Therefore, the development of inhibitors that selectively target Tyk2 offers the potential for a more favorable safety profile while maintaining therapeutic efficacy.

Tyk2 possesses a unique structural feature among the JAK family: a pseudokinase domain (JH2) that allosterically regulates the activity of the catalytic kinase domain (JH1).[2][4] Targeting this JH2 domain provides a compelling strategy for achieving high selectivity over other JAK family members, whose JH1 domains share a high degree of homology.[2][4][7] this compound was discovered as a potent inhibitor that binds to the TYK2 JH2 domain.[8]

Discovery and Synthesis of a Representative Tyk2 JH2 Inhibitor

The discovery of selective Tyk2 inhibitors like this compound often begins with high-throughput screening campaigns to identify compounds that bind to the JH2 domain. This is followed by structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Below is a representative synthetic scheme for a pyridine-based Tyk2 JH2 inhibitor, based on publicly available information for similar compounds.

Representative Synthesis of a Pyridine-Based Tyk2 JH2 Inhibitor

A robust and scalable synthesis is crucial for the development of any clinical candidate.[6] The following scheme illustrates the synthesis of a core scaffold common to many selective Tyk2 inhibitors.

References

- 1. Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrosine kinase 2 inhibitors: Synthesis and applications in the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - ProQuest [proquest.com]

- 5. TYK2 tyrosine kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. CN118922420A - TYK2 inhibitor synthesis and intermediate thereof - Google Patents [patents.google.com]

- 7. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Tyk2-IN-7: A Deep Dive into its Chemical Profile and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tyk2-IN-7, a selective, allosteric inhibitor of Tyrosine Kinase 2 (Tyk2). This document details its chemical structure, physicochemical properties, mechanism of action, and key experimental data, offering valuable insights for researchers in immunology, inflammation, and drug discovery.

Chemical Structure and Properties

This compound is a potent inhibitor targeting the pseudokinase (JH2) domain of Tyk2.[1] Its chemical identity and key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | Not available in search results | |

| SMILES | O=C(NC([2H])([2H])[2H])C1=NN=C(NC2=CC=CC=N2)C=C1NC3=CC=CC=C3S(=O)(C)=O | |

| CAS Number | 1609391-90-3 | [1] |

| Molecular Formula | C18H15D3N6O3S | [2] |

| Molecular Weight | 401.46 g/mol | [2] |

| Solubility | Soluble in DMSO | [3][4] |

| Physical Appearance | Solid | [2] |

Mechanism of Action and Signaling Pathway

Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases that plays a crucial role in cytokine signaling pathways implicated in various autoimmune and inflammatory diseases.[5][6] Tyk2 is activated by cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN-α/β).[5] Upon cytokine binding to their receptors, Tyk2, in concert with other JAK family members (JAK1 or JAK2), phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.

This compound acts as a highly selective, allosteric inhibitor by binding to the pseudokinase (JH2) domain of Tyk2.[1] This binding event stabilizes the autoinhibitory conformation of Tyk2, thereby preventing its activation and downstream signaling.

Below is a diagram illustrating the Tyk2 signaling pathway and the point of inhibition by this compound.

Caption: Tyk2 signaling pathway and inhibition by this compound.

In Vitro and In Vivo Efficacy

This compound has demonstrated potent and selective inhibition of the Tyk2 JH2 domain.

| Assay | IC50 / Ki.app | Reference |

| Tyk2 JH2 Domain Binding | IC50: 0.00053 µM | [1] |

| Tyk2 JH2 Domain Binding | Ki.app: 0.00007 µM | [1] |

Preclinical studies have shown that this compound provides robust inhibition in a mouse model of IL-12-induced IFNγ production and demonstrates efficacy in a mouse model of colitis that is dependent on IL-12 and IL-23.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of scientific findings.

In Vitro Tyk2 Inhibition Assay (Representative Protocol)

A common method to assess the in vitro activity of Tyk2 inhibitors is a biochemical assay that measures the phosphorylation of a substrate peptide.

Caption: Workflow for a representative in vitro Tyk2 inhibition assay.

Protocol Details:

-

Reagent Preparation: All reagents, including recombinant Tyk2 enzyme, a suitable substrate peptide (e.g., IRS1-tide), ATP, and the test compound (this compound), are prepared in an appropriate kinase assay buffer.

-

Compound Incubation: The Tyk2 enzyme is pre-incubated with serially diluted this compound for a specified time to allow for inhibitor binding.

-

Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate peptide.

-

Reaction Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: The reaction is stopped, and any remaining ATP is depleted.

-

Signal Detection: A detection reagent is added to quantify the amount of ADP produced, which is proportional to the enzyme activity. Luminescence is a common detection method.

-

Data Analysis: The results are analyzed to determine the concentration of this compound that inhibits 50% of the enzyme's activity (IC50).

In Vivo Mouse Model of IL-12-Induced IFNγ Production (General Protocol)

This pharmacodynamic model assesses the ability of a compound to inhibit the biological effects of IL-12 in a living organism.

Protocol Details:

-

Animal Acclimatization: Mice (e.g., C57BL/6) are acclimated to the laboratory conditions for a specified period.

-

Compound Administration: Mice are treated with this compound or a vehicle control via an appropriate route of administration (e.g., oral gavage).

-

IL-12 Challenge: After a predetermined time following compound administration, mice are challenged with recombinant murine IL-12 to induce IFNγ production.

-

Sample Collection: At a peak response time after the IL-12 challenge, blood samples are collected.

-

IFNγ Measurement: The concentration of IFNγ in the plasma or serum is measured using a sensitive immunoassay, such as an ELISA.

-

Data Analysis: The IFNγ levels in the this compound-treated group are compared to the vehicle-treated group to determine the extent of in vivo target engagement and efficacy.

In Vivo Mouse Model of IL-12 and IL-23-Dependent Colitis (General Protocol)

This model is used to evaluate the therapeutic potential of a compound in a disease model that reflects aspects of inflammatory bowel disease.

Protocol Details:

-

Induction of Colitis: Colitis can be induced in mice through various methods, such as the administration of dextran sulfate sodium (DSS) in drinking water or the transfer of specific T cell populations. The specific model would be chosen to be dependent on IL-12 and IL-23 signaling.

-

Compound Treatment: Once colitis is established, mice are treated with this compound or a vehicle control daily for a specified duration.

-

Monitoring of Disease Activity: Disease progression is monitored by daily measurements of body weight, stool consistency, and the presence of blood in the stool. A disease activity index (DAI) is calculated.

-

Histological Analysis: At the end of the study, the colons are collected, and histological analysis is performed to assess the degree of inflammation, tissue damage, and immune cell infiltration.

-

Cytokine Analysis: Colon tissue can be homogenized to measure the levels of pro-inflammatory cytokines, including those downstream of the Tyk2 pathway.

-

Data Analysis: The DAI, histological scores, and cytokine levels are compared between the this compound-treated and vehicle-treated groups to assess the therapeutic efficacy of the compound.

Synthesis

While a specific, detailed synthesis protocol for this compound is not publicly available, the synthesis of similar Tyk2 inhibitors often involves multi-step organic chemistry procedures. Patents related to Tyk2 inhibitors describe general synthetic routes that can be adapted. A representative, high-level synthetic approach is illustrated below.

Caption: A generalized synthetic workflow for Tyk2 inhibitors.

Pharmacokinetics

Pharmacokinetic properties are essential for the development of a successful drug candidate. While specific pharmacokinetic data for this compound is limited in the public domain, studies on other oral Tyk2 inhibitors have been published. For instance, the oral Tyk2 inhibitor PF-06826647 has been evaluated in a Phase I clinical study, providing insights into its safety, tolerability, and pharmacokinetic profile in humans.[7] Such studies are critical for determining appropriate dosing regimens and predicting the compound's behavior in the body.

Conclusion

This compound is a valuable research tool for investigating the role of the Tyk2 signaling pathway in health and disease. Its high potency and selectivity for the Tyk2 JH2 domain make it a promising lead compound for the development of novel therapeutics for a range of autoimmune and inflammatory conditions. Further research into its detailed pharmacological and toxicological profile will be necessary to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. bms.com [bms.com]

- 6. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]

- 7. Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF‐06826647: A Phase I, Randomized, Double‐Blind, Placebo‐Controlled, Dose‐Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]

Tyk2-IN-7: A Deep Dive into Allosteric Inhibition of the JAK-STAT Pathway

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a pivotal role in cytokine signaling, orchestrating a wide array of immune responses. Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention. Tyrosine kinase 2 (Tyk2) is a key member of the JAK family, mediating signals for crucial cytokines such as IL-12, IL-23, and Type I interferons. While traditional JAK inhibitors have shown clinical efficacy, their lack of selectivity often leads to off-target effects. A new frontier in JAK inhibition has emerged with the development of highly selective, allosteric inhibitors that target the pseudokinase (JH2) domain of Tyk2. This technical guide provides an in-depth exploration of Tyk2-IN-7, a representative allosteric Tyk2 inhibitor, and its effects on the JAK-STAT signaling cascade. We will delve into its mechanism of action, present comparative quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.

Introduction: The JAK-STAT Pathway and the Role of Tyk2

The JAK-STAT signaling pathway provides a direct route for extracellular cytokine signals to be transduced to the nucleus, leading to the transcription of target genes involved in cell proliferation, differentiation, and immune responses.[1] The pathway is initiated by the binding of a cytokine to its specific receptor, which induces receptor dimerization and the subsequent activation of receptor-associated JAKs. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyk2.[1]

Activated JAKs phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to regulate gene expression.[2][3]

Tyk2 is a critical component of the signaling cascade for several key cytokines, including:

-

Interleukin-12 (IL-12): In partnership with JAK2, Tyk2 mediates IL-12 signaling, which is crucial for the differentiation of T helper 1 (Th1) cells and the production of interferon-gamma (IFN-γ).[4]

-

Interleukin-23 (IL-23): Tyk2, again with JAK2, is essential for IL-23 signaling, a key driver for the development and maintenance of T helper 17 (Th17) cells, which are implicated in numerous autoimmune diseases.[4]

-

Type I Interferons (IFN-α/β): In conjunction with JAK1, Tyk2 transduces signals from Type I interferons, which are vital for antiviral immunity.[4]

Given its central role in pro-inflammatory cytokine signaling, selective inhibition of Tyk2 presents an attractive therapeutic strategy for a range of immune-mediated disorders.

This compound: An Allosteric Inhibitor of the Tyk2 Pseudokinase Domain

This compound represents a class of novel, highly selective Tyk2 inhibitors that employ an allosteric mechanism of action. Unlike traditional ATP-competitive inhibitors that target the highly conserved kinase (JH1) domain of JAKs, this compound binds to the regulatory pseudokinase (JH2) domain.[5] This unique binding mode confers exceptional selectivity for Tyk2 over other JAK family members, thereby minimizing the potential for off-target effects associated with broader JAK inhibition.[6]

The binding of this compound to the JH2 domain stabilizes an inactive conformation of the enzyme, preventing the conformational changes required for the activation of the JH1 kinase domain. This allosteric inhibition effectively blocks the downstream phosphorylation of STAT proteins and subsequent gene transcription.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound and other representative Tyk2 inhibitors.

Table 1: Biochemical Potency and Selectivity of Tyk2 Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| This compound (Representative JH2 Inhibitor) | Tyk2 (JH2) | 0.53 | [7] |

| JAK1 (JH1) | >10,000 | [8] | |

| JAK2 (JH1) | >10,000 | [8] | |

| JAK3 (JH1) | >10,000 | [8] | |

| NDI-031407 (Catalytic Domain Inhibitor) | Tyk2 | 0.21 | [9] |

| JAK1 | 46 | [9] | |

| JAK2 | 31 | [9] | |

| JAK3 | 4.2 | [9] | |

| Deucravacitinib (JH2 Inhibitor) | Tyk2 | See Cellular Assays | [6] |

| Tofacitinib (Pan-JAK Inhibitor) | JAK1 | 0.12 | [8] |

| JAK2 | 0.069 | [8] | |

| JAK3 | 0.54 | [8] | |

| Ruxolitinib (JAK1/2 Inhibitor) | JAK1 | 0.28 | [8] |

| JAK2 | 0.026 | [8] | |

| JAK3 | 8.0 | [8] |

Note: this compound is used here as a representative name for a selective JH2 inhibitor with the provided biochemical data. Deucravacitinib is a clinically approved drug with a similar mechanism of action.

Table 2: Cellular Activity of Tyk2 Inhibitors in Human Whole Blood Assays

| Compound | Pathway (Cytokine-induced STAT phosphorylation) | IC50 (nM) | Reference |

| Deucravacitinib | Tyk2/JAK2 (IL-12 induced pSTAT4) | 5.4 | [6] |

| JAK1/JAK3 (IL-15 induced pSTAT5) | >10,000 | [6] | |

| JAK2/JAK2 (GM-CSF induced pSTAT5) | >10,000 | [6] | |

| Tofacitinib | Tyk2/JAK2 (IL-12 induced pSTAT4) | 300 | [6] |

| JAK1/JAK3 (IL-15 induced pSTAT5) | 32 | [6] | |

| JAK2/JAK2 (GM-CSF induced pSTAT5) | 160 | [6] | |

| Upadacitinib | Tyk2/JAK2 (IL-12 induced pSTAT4) | 650 | [6] |

| JAK1/JAK3 (IL-15 induced pSTAT5) | 54 | [6] | |

| JAK2/JAK2 (GM-CSF induced pSTAT5) | 380 | [6] | |

| Baricitinib | Tyk2/JAK2 (IL-12 induced pSTAT4) | 340 | [6] |

| JAK1/JAK3 (IL-15 induced pSTAT5) | 48 | [6] | |

| JAK2/JAK2 (GM-CSF induced pSTAT5) | 220 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

LanthaScreen™ Eu Kinase Binding Assay

This assay measures the binding affinity of an inhibitor to the Tyk2 kinase.

Principle: The assay is based on fluorescence resonance energy transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer. Inhibitor binding displaces the tracer, leading to a decrease in the FRET signal.[7][10]

Materials:

-

Recombinant Tyk2 enzyme (e.g., His-tagged)

-

LanthaScreen™ Eu-anti-His Antibody

-

Kinase Tracer 236

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (this compound) serially diluted in DMSO

-

384-well microplates

Procedure:

-

Prepare a 3X solution of the test compound in Kinase Buffer A.

-

Prepare a 3X solution of the Tyk2 enzyme and Eu-anti-His antibody mixture in Kinase Buffer A.

-

Prepare a 3X solution of the Kinase Tracer 236 in Kinase Buffer A.

-

In a 384-well plate, add 5 µL of the 3X test compound solution.

-

Add 5 µL of the 3X Tyk2/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm with an excitation of 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.

Radiometric Kinase Assay

This assay directly measures the enzymatic activity of Tyk2 by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate peptide.

Principle: The assay utilizes [γ-³³P]-ATP as the phosphate donor. The amount of radioactivity incorporated into the substrate peptide is proportional to the kinase activity.

Materials:

-

Recombinant Tyk2 enzyme

-

Peptide substrate (e.g., KKSRGDYMTMQIG)

-

[γ-³³P]-ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

Test compound (this compound) serially diluted in DMSO

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, peptide substrate, and MgCl2.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding a mixture of [γ-³³P]-ATP and unlabeled ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 40 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³³P]-ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[1]

IL-12-Induced STAT4 Phosphorylation in Human Peripheral Blood Mononuclear Cells (PBMCs)

This cellular assay assesses the ability of this compound to inhibit Tyk2-mediated signaling in a physiologically relevant context.

Principle: IL-12 stimulation of PBMCs activates the Tyk2/JAK2 signaling axis, leading to the phosphorylation of STAT4 (pSTAT4). The levels of pSTAT4 can be quantified by Western blotting or flow cytometry.

Materials:

-

Human PBMCs isolated from whole blood

-

Recombinant human IL-12

-

This compound serially diluted in DMSO

-

Cell lysis buffer (for Western blot) or fixation/permeabilization buffers (for flow cytometry)

-

Primary antibodies: anti-pSTAT4 (Tyr693) and anti-total STAT4

-

HRP-conjugated secondary antibody (for Western blot) or fluorescently labeled secondary antibody (for flow cytometry)

Procedure (Western Blot):

-

Pre-incubate PBMCs with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with recombinant human IL-12 for 15-30 minutes.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[11]

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with the primary anti-pSTAT4 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an anti-total STAT4 antibody as a loading control.

-

Quantify the band intensities to determine the inhibition of STAT4 phosphorylation.

Visualizing the Inhibition: JAK-STAT Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the JAK-STAT signaling pathway and the inhibitory effect of this compound.

Caption: The canonical JAK-STAT signaling pathway initiated by cytokine binding.

Caption: Inhibition of the JAK-STAT pathway by the allosteric Tyk2 inhibitor, this compound.

Conclusion

This compound and other allosteric Tyk2 inhibitors represent a significant advancement in the targeted therapy of immune-mediated diseases. By selectively binding to the pseudokinase domain of Tyk2, these compounds achieve a high degree of specificity, effectively blocking the signaling of key pro-inflammatory cytokines while minimizing the off-target effects associated with pan-JAK inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of selective Tyk2 inhibition. The continued exploration of this novel class of inhibitors holds great promise for the development of safer and more effective treatments for a wide range of autoimmune and inflammatory conditions.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The JAK/STAT Pathway and Its Selective Inhibition in the Treatment of Atopic Dermatitis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - US [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

The Allosteric Advantage: A Technical Guide to Tyk2-IN-7's Impact on IL-12 and IL-23 Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and impact of Tyk2-IN-7, a selective allosteric inhibitor of Tyrosine Kinase 2 (Tyk2), on the pivotal IL-12 and IL-23 signaling pathways. By binding to the regulatory pseudokinase (JH2) domain, this compound offers a highly specific modality for modulating the activity of these pro-inflammatory cytokines, which are central to the pathogenesis of numerous autoimmune and inflammatory diseases. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for inhibitor characterization, and visual representations of the associated signaling cascades and experimental workflows.

Quantitative Data Summary

The inhibitory activity of this compound and other selective Tyk2 inhibitors is summarized below. This compound specifically targets the JH2 domain of Tyk2, leading to potent and selective inhibition of its kinase activity. While detailed cellular data for this compound is not publicly available, representative data from other selective Tyk2 inhibitors are included for comparative purposes, illustrating the expected cellular potency of this class of molecules.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Target | Assay Type |

| IC₅₀ | 0.53 nM | Tyk2 JH2 Domain | Biochemical Binding Assay |

| Kᵢ (app) | 0.07 nM | Tyk2 JH2 Domain | Biochemical Binding Assay |

Table 2: Representative Cellular Inhibitory Activity of Selective Tyk2 Inhibitors

| Compound | Cytokine Stimulus | Cellular Readout | Cell Type | IC₅₀ |

| NDI-031407 | IL-12 | p-STAT4 | Human PBMCs | ~10 nM |

| NDI-031407 | IL-12 | IFN-γ | NK92 Cells | ~20 nM |

| NDI-031407 | IL-23 | p-STAT3 | Human CD4+ T Cells | Dose-dependent inhibition |

| BMS-986165 | IFNα | p-STAT5 | THP-1 Cells | 1.2 nM |

Signaling Pathways and Mechanism of Inhibition

The IL-12 and IL-23 signaling pathways are critical for the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells, respectively. Both pathways utilize Tyk2 as a key signal transducer. This compound, by binding to the allosteric JH2 domain of Tyk2, prevents the conformational changes necessary for its catalytic activity, thereby blocking downstream signaling.

Detailed Experimental Protocols

The following protocols are representative of the methods used to characterize selective Tyk2 inhibitors.

Tyk2 Kinase Activity Assay (Radiometric)

This assay quantifies the enzymatic activity of Tyk2 and its inhibition by a test compound.

-

Objective: To determine the IC₅₀ of a test compound against purified Tyk2 enzyme.

-

Materials:

-

Purified recombinant human Tyk2 enzyme.

-

Peptide substrate (e.g., a poly(Glu, Tyr) 4:1).

-

³³P-ATP.

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Test compound (e.g., this compound) at various concentrations.

-

96-well filter plates.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase reaction buffer, peptide substrate, and the test compound dilutions.

-

Initiate the reaction by adding the Tyk2 enzyme and ³³P-ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated ³³P-ATP.

-

Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

-

Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

-

Cellular Phospho-STAT Assay (Flow Cytometry)

This assay measures the inhibition of cytokine-induced STAT phosphorylation in primary human cells.

-

Objective: To determine the cellular potency of a test compound in inhibiting IL-12-induced p-STAT4 or IL-23-induced p-STAT3.

-

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T cells.

-

Recombinant human IL-12 or IL-23.

-

Test compound (e.g., this compound) at various concentrations.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Fixation and permeabilization buffers.

-

Fluorochrome-conjugated antibodies against p-STAT4 or p-STAT3, and cell surface markers (e.g., CD3, CD4).

-

Flow cytometer.

-

-

Procedure:

-

Isolate PBMCs from healthy donor blood.

-

Pre-incubate the cells with serial dilutions of the test compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with IL-12 or IL-23 for a short period (e.g., 15-30 minutes).

-

Fix the cells immediately to preserve the phosphorylation state of STAT proteins.

-

Permeabilize the cells to allow intracellular antibody staining.

-

Stain the cells with antibodies against p-STAT4 or p-STAT3 and cell surface markers.

-

Acquire data on a flow cytometer.

-

Gate on the cell population of interest (e.g., CD4+ T cells).

-

Determine the median fluorescence intensity (MFI) of the p-STAT signal.

-

Calculate the percent inhibition of STAT phosphorylation at each compound concentration and determine the IC₅₀ value.

-

Downstream Cytokine Production Assay (ELISA)

This assay measures the functional consequence of Tyk2 inhibition on the production of key effector cytokines.

-

Objective: To determine the effect of a test compound on IL-12-induced IFN-γ production or IL-23-induced IL-17A production.

-

Materials:

-

Human PBMCs or specific cell lines (e.g., NK92 for IFN-γ).

-

Recombinant human IL-12 or IL-23.

-

Test compound (e.g., this compound) at various concentrations.

-

Cell culture medium.

-

ELISA kit for human IFN-γ or IL-17A.

-

-

Procedure:

-

Plate cells in a 96-well plate.

-

Add serial dilutions of the test compound.

-

Stimulate the cells with IL-12 or IL-23.

-

Incubate for an extended period to allow for cytokine production (e.g., 24-72 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of IFN-γ or IL-17A in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of cytokine production at each compound concentration and determine the IC₅₀ value.

-

Conclusion

This compound represents a promising therapeutic strategy by selectively targeting the allosteric JH2 domain of Tyk2. This mechanism allows for potent and specific inhibition of IL-12 and IL-23 signaling, key drivers of Th1 and Th17 mediated inflammation. The data and protocols presented in this guide provide a comprehensive framework for understanding and evaluating the impact of this compound and other selective Tyk2 inhibitors in preclinical and clinical research. The continued development of such targeted therapies holds significant potential for the treatment of a wide range of immune-mediated diseases.

Preliminary Efficacy of Tyk2-IN-7 in Preclinical Models of Autoimmune Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary preclinical data and associated methodologies for the selective Tyrosine Kinase 2 (TYK2) inhibitor, Tyk2-IN-7. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting the TYK2 signaling pathway in autoimmune and inflammatory diseases. The information presented herein is compiled from publicly available data.

Introduction to TYK2 and Its Role in Autoimmunity

Tyrosine Kinase 2 (TYK2) is an intracellular, non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family.[1] It plays a critical role in the signaling cascades of several key cytokines implicated in the pathogenesis of numerous autoimmune diseases, including interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs).[2][3] Upon cytokine binding to their receptors, TYK2, in partnership with other JAK family members, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[1] These phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[1] Given its central role in mediating the effects of pro-inflammatory cytokines, TYK2 has emerged as a promising therapeutic target for a range of autoimmune and inflammatory conditions.

This compound: A Selective Allosteric Inhibitor

This compound is a selective inhibitor that targets the pseudokinase (JH2) domain of TYK2. This allosteric inhibition mechanism provides a high degree of selectivity for TYK2 over other JAK family members, which is a desirable attribute for minimizing potential off-target effects.

| Parameter | Value | Reference |

| Target | TYK2 pseudokinase (JH2) domain | MedChemExpress |

| IC50 (TYK2 JH2) | 0.53 nM | MedChemExpress |

| Ki.app (TYK2 JH2) | 0.07 nM | MedChemExpress |

In Vivo Efficacy in a T-Cell Transfer Model of Colitis

The therapeutic potential of a selective TYK2 inhibitor, presumed to be this compound based on contextual information, was evaluated in a murine T-cell transfer model of colitis. This model is highly relevant for studying the T-cell-mediated pathology characteristic of inflammatory bowel disease (IBD).[2]

Summary of Efficacy Data

Daily oral administration of the TYK2 inhibitor demonstrated a dose-dependent amelioration of colitis symptoms. The 70 mg/kg dose group showed a significant reduction in weight loss and a decrease in the Disease Activity Index (DAI) compared to the vehicle-treated group.[2]

| Dose Group | Mean Body Weight Change (%) | Mean Disease Activity Index (DAI) |

| Vehicle | -15% | ~2.5 |

| 10 mg/kg | Not specified | Not specified |

| 30 mg/kg | Not specified | Not specified |

| 70 mg/kg | Prevented weight loss | Decreased |

Note: Specific numerical values with standard deviations for all dose groups were not fully available in the referenced public data. The table reflects the reported outcomes.

Experimental Protocol: T-Cell Transfer Model of Colitis

This protocol outlines the key steps involved in the T-cell transfer model of colitis used to evaluate the efficacy of the TYK2 inhibitor.[2]

Animals:

-

Immunodeficient RAG1-/- mice on a BALB/c background.

Induction of Colitis:

-

Isolate CD4+ T-cells from the spleens of wild-type donor mice.

-

Purify the naive T-cell population (CD4+CD45RBhigh).

-

Inject 0.5 x 10^6 naive T-cells intraperitoneally into RAG1-/- recipient mice.

-

Monitor mice for clinical signs of colitis, including weight loss, stool consistency, and rectal bleeding.

Treatment Regimen:

-

Confirm colitis onset via endoscopy at approximately day 37 post-transfer.

-

Initiate daily oral gavage treatment with the TYK2 inhibitor (e.g., 10, 30, 70 mg/kg) or vehicle control.

-

Continue treatment until the study endpoint (e.g., day 63).

Efficacy Assessments:

-

Body Weight: Monitor and record body weight regularly.

-

Disease Activity Index (DAI): Score mice based on a composite of weight loss, stool consistency, and presence of blood in the stool.

-

Endoscopy: Visually assess the colon for inflammation, ulceration, and other signs of disease.

-

Histopathology: At the study endpoint, collect colon tissue for histological analysis of inflammation and tissue damage.

In Vivo Pharmacodynamic Activity: IL-12/IL-18-Induced IFNγ Production

A common pharmacodynamic (PD) model to assess the in vivo activity of TYK2 inhibitors is the measurement of interferon-gamma (IFNγ) production following a challenge with IL-12 and IL-18. This model is relevant as the IL-12 signaling pathway is critically dependent on TYK2. While specific data for this compound in this model is not publicly detailed, a representative protocol is provided below based on studies with other selective TYK2 inhibitors.[3]

Experimental Protocol: IL-12/IL-18-Induced IFNγ Production

Animals:

-

C57BL/6 mice.

Experimental Procedure:

-

Administer the TYK2 inhibitor orally at various doses.

-

After a specified time (e.g., 1-2 hours), challenge the mice with an intraperitoneal injection of recombinant murine IL-12 (e.g., 1 µg) and IL-18 (e.g., 1 µg).

-

Collect blood samples at a predetermined time point post-challenge (e.g., 4-6 hours).

-

Prepare serum from the blood samples.

-

Quantify the concentration of IFNγ in the serum using a specific enzyme-linked immunosorbent assay (ELISA).

Data Analysis:

-

Calculate the percentage inhibition of IFNγ production for each dose group relative to the vehicle-treated control group.

-

Determine the dose-response relationship and calculate the ED50 (the dose required to achieve 50% inhibition).

Signaling Pathways and Experimental Workflows

TYK2 Signaling Pathway and Point of Intervention

The following diagram illustrates the central role of TYK2 in mediating signals from key cytokine receptors and the mechanism by which this compound intervenes.

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines a typical workflow for evaluating a TYK2 inhibitor in a preclinical model of autoimmune disease.

Conclusion

The preliminary data for this compound, and selective TYK2 inhibitors in general, demonstrate promising therapeutic potential in preclinical models of autoimmune disease. The allosteric mechanism of this compound offers the potential for a highly selective and favorable safety profile. The in vivo efficacy in a T-cell transfer model of colitis supports the rationale for further investigation of this compound and the broader therapeutic strategy of TYK2 inhibition for the treatment of inflammatory bowel disease and other autoimmune disorders. Further studies are warranted to fully elucidate the dose-response relationship, pharmacokinetic/pharmacodynamic profile, and long-term safety of this compound.

References

Methodological & Application

Application Notes: In Vitro Profiling of Tyk2-IN-7

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] It plays a crucial role in mediating signaling pathways for various cytokines, including type I interferons (IFNs), interleukin (IL)-12, and IL-23.[3][4][5] These signaling cascades are integral to both innate and adaptive immunity, and their dysregulation is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.[2][6][7] Tyk2-IN-7 is a potent and selective inhibitor that targets the regulatory pseudokinase (JH2) domain of Tyk2.[8] This allosteric mechanism of inhibition provides a highly selective alternative to traditional ATP-competitive inhibitors that target the highly conserved kinase (JH1) domain, thereby reducing the likelihood of off-target effects on other JAK family members.[2][8] These application notes provide detailed protocols for the in vitro characterization of this compound.

Tyk2 Signaling Pathway

Tyk2, in partnership with other JAKs, associates with the cytoplasmic domains of specific cytokine receptors.[5] Upon cytokine binding, the receptors dimerize, bringing the associated JAKs into close proximity, leading to their trans-activation via phosphorylation.[9][10] Activated Tyk2 then phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression.[3][9] this compound binds to the JH2 pseudokinase domain, stabilizing an inactive conformation and allosterically inhibiting the kinase activity of the JH1 domain.[8][9]

Caption: Tyk2-mediated JAK-STAT signaling pathway and point of inhibition by this compound.

Data Presentation: In Vitro Activity

The following table summarizes the quantitative data for this compound and other relevant Tyk2 inhibitors.

| Compound | Target | Assay Type | IC50 (nM) | Ki,app (nM) | Kd (nM) | Selectivity Profile | Reference |

| This compound | Tyk2 JH2 | Binding | 0.53 | 0.07 | - | Highly selective over other JAK kinase domains. | [8] |

| Deucravacitinib | Tyk2 JH2 | Binding | - | - | 0.02 | >1000-fold selective for Tyk2 JH2 over JAK1/2/3 JH2. | [11] |

| NDI-031407 | Tyk2 JH1 | Radiometric | 0.21 | - | - | >140-fold selective for Tyk2 over JAK1/2. | [12] |

| Brepocitinib | Tyk2/JAK1 JH1 | Biochemical | - | - | - | Dual inhibitor of Tyk2 and JAK1. | [2][7] |

| Tofacitinib | JAK1/JAK3 JH1 | Biochemical | 489 (Tyk2) | - | - | Pan-JAK inhibitor with activity against Tyk2. | [13] |

Experimental Protocols

Biochemical Assay: Tyk2 Kinase Activity (Luminescence)

This protocol is designed to measure the enzymatic activity of Tyk2 by quantifying the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to kinase activity.

Workflow Diagram:

Caption: Workflow for a luminescence-based Tyk2 biochemical assay.

Methodology:

-

Materials:

-

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.[10]

-

Reaction Setup:

-

Add 5 µL of diluted this compound or vehicle (for positive and negative controls) to the wells of a 96-well plate.

-

Add 10 µL of a solution containing Tyk2 enzyme diluted in Kinase Assay Buffer to all wells except the "blank" control. For blank wells, add 10 µL of Kinase Assay Buffer.

-

Pre-incubate the plate for 10 minutes at room temperature.

-

-

Kinase Reaction:

-

Prepare a master mix containing the kinase substrate peptide and ATP in Kinase Assay Buffer.[10]

-

Initiate the reaction by adding 10 µL of the substrate/ATP master mix to all wells. The final reaction volume is 25 µL.

-

Incubate the plate for 60 minutes at 30°C.

-

-

Signal Detection:

-

Equilibrate the Kinase-Glo® MAX reagent to room temperature.

-

Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

-

Incubate for 10 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the luminescence signal using a microplate reader.

-

Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each this compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cell-Based Assay: Inhibition of IL-12-Induced STAT4 Phosphorylation

This protocol measures the ability of this compound to inhibit Tyk2-dependent signaling in a cellular context by quantifying the phosphorylation of STAT4 in response to IL-12 stimulation in human peripheral blood mononuclear cells (PBMCs).

Workflow Diagram:

Caption: Workflow for a cell-based STAT phosphorylation assay.

Methodology:

-

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

Recombinant Human IL-12[13]

-

Fixation/Permeabilization buffers (for flow cytometry) or cell lysis buffer (for Western/ELISA)

-

Antibodies: Anti-phospho-STAT4 (p-STAT4) and Anti-total-STAT4

-

96-well cell culture plates

-

Flow cytometer, plate reader, or Western blot equipment

-

-

Procedure:

-

Cell Plating: Isolate PBMCs and plate them in a 96-well plate at a density of 2 x 10^5 cells/well in culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound. Add the diluted compound to the cells and pre-incubate for 30-60 minutes at 37°C, 5% CO2.[12]

-

Cytokine Stimulation: Add IL-12 to the wells to a final concentration known to elicit a submaximal response (e.g., EC80). Include unstimulated and vehicle-treated stimulated controls.

-

Incubation: Incubate the plate for 15-30 minutes at 37°C, 5% CO2.[13]

-

Cell Processing (Flow Cytometry Example):

-

Fix the cells by adding a formaldehyde-based fixation buffer.

-

Permeabilize the cells using a methanol-based or saponin-based permeabilization buffer.

-

Stain the cells with a fluorescently-conjugated anti-p-STAT4 antibody.

-

-

Data Acquisition: Acquire data using a flow cytometer, measuring the median fluorescence intensity (MFI) of p-STAT4 staining.

-

Data Analysis: Normalize the p-STAT4 MFI to the stimulated vehicle control (100% activity) and unstimulated control (0% activity). Plot the normalized MFI against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[12]

-

Binding Assay: TR-FRET for Tyk2 JH2 Domain

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay to quantify the affinity of this compound for the isolated Tyk2 JH2 pseudokinase domain. The assay measures the displacement of a fluorescent tracer from the target protein.

Workflow Diagram:

Caption: Workflow for a TR-FRET based Tyk2 JH2 binding assay.

Methodology:

-

Materials:

-

Tagged (e.g., GST- or His-tagged) recombinant human Tyk2 JH2 domain

-

LanthaScreen® Eu-anti-Tag Antibody (e.g., Anti-GST)[15]

-

Fluorescent Kinase Tracer (Alexa Fluor™ 647-labeled) competitive with this compound[15]

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[15]

-

Low-volume, black 384-well microplates

-

TR-FRET enabled microplate reader

-

-

Procedure:

-

Reagent Preparation: Prepare solutions of this compound, Tyk2 JH2 protein/Eu-antibody complex, and tracer at 3x the final desired concentration in Assay Buffer.[15]

-

Assay Assembly:

-

Add 5 µL of serially diluted this compound or vehicle control to the wells of the 384-well plate.

-

Add 5 µL of the Tyk2 JH2 protein/Eu-antibody mixture.

-

Add 5 µL of the fluorescent tracer. The final assay volume is 15 µL.

-

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET reader, collecting emission signals at 665 nm (acceptor) and 615 nm (donor).

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm) for each well.[15]

-

A high FRET ratio indicates tracer binding, while a low ratio indicates displacement by the inhibitor.

-

Calculate the percent displacement for each concentration of this compound relative to high FRET (no inhibitor) and low FRET (saturating concentration of a known binder) controls.

-

Determine the IC50 value from the dose-response curve. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the Kd of the tracer is known.

-

-

References

- 1. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]

- 2. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]

- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]

- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 6. bms.com [bms.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. biorxiv.org [biorxiv.org]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. assets.fishersci.com [assets.fishersci.com]

Application Notes and Protocols for Tyk2-IN-7 In Vivo Administration in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical intracellular enzyme that mediates signaling for key cytokines such as interleukin-12 (IL-12), IL-23, and Type I interferons.[1][2] These pathways are implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, making TYK2 a compelling therapeutic target.[2] Unlike inhibitors that target the highly conserved catalytic (JH1) domain, a newer class of allosteric inhibitors targets the pseudokinase (JH2) domain, offering potentially greater selectivity over other JAK family members.[3][4]

Tyk2-IN-7 is a selective inhibitor that binds to the TYK2 JH2 domain.[5] It has demonstrated efficacy in preclinical mouse models, specifically in an IL-12-induced IFNγ pharmacodynamic model and an IL-23/IL-12-dependent colitis model, highlighting its potential for in vivo applications.[5] These notes provide an overview of the relevant signaling pathways, quantitative data from various TYK2 inhibitors, and detailed protocols for evaluating compounds like this compound in common mouse models of inflammation.

TYK2 Signaling Pathways

TYK2 is essential for signal transduction downstream of cytokine receptors. For the IL-12 and IL-23 pathways, TYK2 associates with JAK2 to form the active signaling complex. Cytokine binding to the receptor leads to the activation of TYK2 and JAK2, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[6] These phosphorylated STATs dimerize, translocate to the nucleus, and induce the transcription of target inflammatory genes.[6] Allosteric inhibitors like this compound bind to the JH2 pseudokinase domain, stabilizing an inactive conformation and preventing the catalytic activity of the JH1 domain.[4]

References

- 1. Tyrosine Kinase 2 Signalling Drives Pathogenic T cells in Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent and Selective Tyk2 Inhibitor Highly Efficacious in Rodent Models of Inflammatory Bowel Disease and Psoriasis - ACR Meeting Abstracts [acrabstracts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential requirements for JAK2 and TYK2 in T cell proliferation and IFN-gamma production induced by IL-12 alone or together with IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Tyk2-IN-7 in a Mouse Colitis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases and plays a critical role in the signaling pathways of key pro-inflammatory cytokines implicated in the pathogenesis of inflammatory bowel disease (IBD), including interleukin-12 (IL-12), IL-23, and type I interferons (IFNs)[1][2][3]. Dysregulation of these cytokine pathways is a hallmark of IBD, leading to chronic inflammation of the gastrointestinal tract[4][5]. Selective inhibition of Tyk2 presents a promising therapeutic strategy for IBD by modulating downstream inflammatory responses with potentially greater specificity and an improved safety profile compared to broader JAK inhibitors[2][6].

Tyk2-IN-7 is a potent and highly selective inhibitor of the Tyk2 pseudokinase (JH2) domain, offering a distinct mechanism of action compared to ATP-competitive inhibitors[7]. This allosteric inhibition provides robust suppression of Tyk2-mediated signaling[7][8]. Preclinical studies using various mouse models of colitis have demonstrated the efficacy of selective Tyk2 inhibitors in ameliorating disease severity, supporting the therapeutic potential of targeting Tyk2 in IBD[1][9].

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a T-cell transfer model of mouse colitis, a widely used model that recapitulates key features of human Crohn's disease[1].